![molecular formula C18H21N3O3S B2720371 4-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate CAS No. 929975-56-4](/img/structure/B2720371.png)

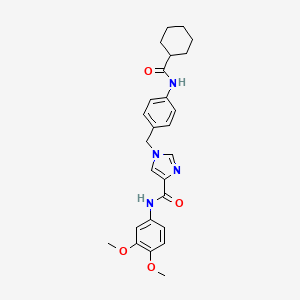

4-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions

Knoevenagel‐Michael‐cyclocondensation Tandem Reaction

A study by Zolfigol et al. (2015) demonstrated the synthesis of tetrahydrobenzo[b]pyran derivatives using a new ionic liquid, sulfonic acid functionalized pyridinium chloride, highlighting the utility of novel catalysts in synthesizing complex organic compounds (Zolfigol et al., 2015).

Iron(II) Complexes with Sulfur-Functionalized Ligands

Cook et al. (2015) explored iron(II) complexes using sulfur-functionalized ligands for spin-crossover and crystallographic phase changes, indicating the importance of sulfur and nitrogen-containing compounds in the study of magnetic properties and phase transitions (Cook et al., 2015).

Medicinal Chemistry and Drug Design

Antibacterial Activity of Sulfonamide Isoxazolo[5,4-b]pyridines

Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridines and tested them for antibacterial and antiproliferative activities, showcasing the role of pyrazole and pyridine derivatives in developing new antibiotics and cancer treatments (Poręba et al., 2015).

Anticancer and Radiosensitizing Evaluation of Sulfonamide Derivatives

Ghorab et al. (2015) created a novel series of sulfonamide derivatives and evaluated their anticancer activity and radiosensitizing effects, contributing to the search for more effective cancer therapies (Ghorab et al., 2015).

Material Science and Polymer Chemistry

Synthesis of Fluorinated Polyamides

Liu et al. (2013) synthesized new fluorinated polyamides containing pyridine and sulfone moieties, indicating the relevance of such compounds in the development of high-performance materials with specific optical and mechanical properties (Liu et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[4-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]pyridin-6-yl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-12(2)11-21-18-16(10-19-21)14(4)9-17(20-18)24-25(22,23)15-7-5-13(3)6-8-15/h5-10,12H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCJNECMGQKSRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C=NN3CC(C)C)C(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/no-structure.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2720301.png)

![N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2720303.png)

![4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2720304.png)